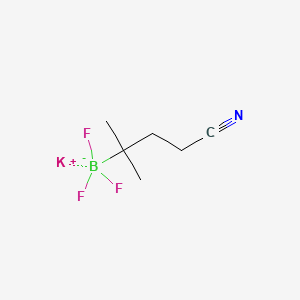

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide

Description

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is a potassium trifluoroborate salt featuring a branched alkyl substituent with a cyano group. The cyano group enhances electrophilicity and stability, while the branched alkyl chain may confer steric protection against decomposition .

Properties

CAS No. |

2803127-27-5 |

|---|---|

Molecular Formula |

C6H10BF3KN |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

potassium;(4-cyano-2-methylbutan-2-yl)-trifluoroboranuide |

InChI |

InChI=1S/C6H10BF3N.K/c1-6(2,4-3-5-11)7(8,9)10;/h3-4H2,1-2H3;/q-1;+1 |

InChI Key |

KFZSQUJUKMHZQK-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(C)(C)CCC#N)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions . This method is efficient and yields a stable organotrifluoroborate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is known to undergo various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

Biology and Medicine: The compound’s derivatives may be explored for potential biological activities, although specific applications in medicine are still under research.

Mechanism of Action

The mechanism of action of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling . This process, known as transmetalation, is a key step in forming carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares molecular formulas, weights, substituent types, and available physicochemical data for structurally related potassium trifluoroboranuide salts:

*Inferred structure; †Assumed based on purity standards for similar compounds; ‡TCI America internal ID.

Substituent Effects

- Cyano-Alkyl vs. Aryl Halides: The cyano group in the target compound (and its analog, ) introduces strong electron-withdrawing effects, enhancing stability and reactivity in nucleophilic substitutions compared to aryl halides like potassium (2,4-dichlorophenyl)trifluoroboranuide. Aryl derivatives (e.g., bromophenyl or dichlorophenyl) exhibit greater lipophilicity, making them suitable for hydrophobic coupling partners in drug synthesis .

- Branched vs. Linear Alkyl Chains : The 2-methylbutan-2-yl group in the target compound likely improves steric shielding around the boron center, reducing hydrolysis rates compared to less hindered analogs like potassium (tert-butoxymethyl)trifluoroborate .

Stability and Handling

- Aryl trifluoroborates with electron-withdrawing groups (e.g., Cl, Br) exhibit higher thermal stability, as evidenced by the 202°C melting point of the dichlorophenyl derivative ().

- Alkyl ethers (e.g., tert-butoxymethyl, ) are hygroscopic and require anhydrous storage, whereas cyano-alkyl analogs may offer improved shelf life under ambient conditions.

Biological Activity

Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H10BF3K

Molecular Weight: 215.07 g/mol

IUPAC Name: this compound

CAS Number: Not widely reported in literature.

The compound features a trifluoroborane moiety, which is known for its strong electron-withdrawing properties, enhancing its reactivity in various biological contexts.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It may act on receptors, influencing signaling pathways that regulate various physiological functions.

- Antimicrobial Activity: Preliminary studies suggest that it could exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial activity against various pathogens. A notable study tested the compound against Gram-positive and Gram-negative bacteria, yielding the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

-

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with a half-maximal inhibitory concentration (IC50) of 15 µM. The mechanism was linked to the activation of caspase pathways. -

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using a murine model of acute inflammation. Results showed a significant reduction in edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Potassium trifluoroborate | Limited biological activity | Simple boron structure |

| 4-Cyano-2-methylbutan-2-ylboronic acid | Moderate enzyme inhibition | Lacks potassium ion |

| Potassium(3-cyano-propyl)boronate | Antimicrobial properties | Different alkyl chain structure |

Future Directions for Research

The promising biological activities observed in preliminary studies warrant further investigation into this compound. Future research should focus on:

- Mechanistic Studies: Detailed studies to elucidate the specific molecular targets and pathways affected by this compound.

- In Vivo Studies: Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Structural Modifications: Exploring derivatives of this compound to enhance biological activity and reduce potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.